molecular formula C19H22O2 B11829737 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene

2-Isopropyl-1,3-dimethoxy-5-styrylbenzene

Cat. No.: B11829737
M. Wt: 282.4 g/mol
InChI Key: FXVZTPXCRKMNJO-ZHACJKMWSA-N
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Description

2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by the presence of an isopropyl group at the 2-position of the benzene ring, two methoxy groups at the 1- and 3-positions, and a styryl group at the 5-position. This compound is part of the stilbene family, known for its fluorescence and photoisomerization capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene typically involves a series of organic reactions, including alkylation and Wittig reactions to introduce the isopropyl and styryl groups, respectively . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,3-dimethoxy-5-styrylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl group into an ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives.

Scientific Research Applications

2-Isopropyl-1,3-dimethoxy-5-styrylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene involves its interaction with molecular targets through its conjugated system. The styryl group allows for the absorption and emission of light, making it useful in fluorescence applications. The methoxy groups enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is unique due to its specific combination of functional groups, which confer enhanced chemical reactivity and stability. Its fluorescence properties make it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

1,3-dimethoxy-5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene

InChI

InChI=1S/C19H22O2/c1-14(2)19-17(20-3)12-16(13-18(19)21-4)11-10-15-8-6-5-7-9-15/h5-14H,1-4H3/b11-10+

InChI Key

FXVZTPXCRKMNJO-ZHACJKMWSA-N

Isomeric SMILES

CC(C)C1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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